molecular formula C13H18N4 B7554659 N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine

N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine

Cat. No. B7554659
M. Wt: 230.31 g/mol
InChI Key: JWTKVRVIZDPGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine, commonly known as MPTP, is a chemical compound that has been used in scientific research to study the effects of Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans and other primates.

Scientific Research Applications

MPTP has been used extensively in scientific research to study the effects of Parkinson's disease. It is commonly used to induce Parkinson's-like symptoms in animal models, such as mice and monkeys. MPTP is also used to study the mechanisms underlying Parkinson's disease and to test potential treatments for the disease.

Mechanism of Action

MPTP is a prodrug that is metabolized into MPP+ (1-methyl-4-phenylpyridinium) in the brain. MPP+ is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, a region of the brain that is involved in the control of movement. The destruction of these neurons leads to a reduction in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are well-documented. MPTP-induced Parkinsonism in animal models closely resembles the human disease, with symptoms such as tremors, rigidity, and bradykinesia. MPTP also causes a reduction in dopamine levels in the brain, as well as an increase in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPTP in lab experiments is that it provides a reliable and reproducible model of Parkinson's disease. MPTP-induced Parkinsonism closely mimics the human disease, making it a useful tool for studying the underlying mechanisms and testing potential treatments. However, there are also some limitations to using MPTP. For example, the effects of MPTP are acute and transient, meaning that it is not a good model for studying the chronic and progressive nature of Parkinson's disease. Additionally, the use of MPTP in animal models raises ethical concerns, as it involves the intentional induction of a debilitating disease.

Future Directions

There are several future directions for research on MPTP and Parkinson's disease. One area of focus is the development of new and more effective treatments for the disease. Another area of research is the identification of biomarkers that can be used to diagnose Parkinson's disease earlier and more accurately. Additionally, there is growing interest in the role of the gut-brain axis in Parkinson's disease, and how this may be affected by MPTP. Finally, there is a need for more research on the long-term effects of MPTP-induced Parkinsonism, particularly in terms of the potential for disease progression and the development of other neurodegenerative disorders.

Synthesis Methods

MPTP can be synthesized through a multi-step process starting with 3-methyl-4-(1,2,4-triazol-1-yl)benzaldehyde. This compound is then reacted with propan-1-amine to yield MPTP. The synthesis of MPTP is a complex process that requires careful attention to detail and safety precautions.

properties

IUPAC Name

N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-3-6-14-8-12-4-5-13(11(2)7-12)17-10-15-9-16-17/h4-5,7,9-10,14H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTKVRVIZDPGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C=C1)N2C=NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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